molecular formula C25H27N3O4S B2747217 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide CAS No. 954697-08-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide

Cat. No. B2747217
CAS RN: 954697-08-6
M. Wt: 465.57
InChI Key: PFNHNWNQEBXXRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C25H27N3O4S and its molecular weight is 465.57. The purity is usually 95%.
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Scientific Research Applications

Blockade of Orexin Receptors

Research has shown that compounds targeting orexin receptors can significantly affect sleep-wake regulation. For instance, the pharmacological blockade of orexin-1 (OX1R) and orexin-2 (OX2R) receptors by dual OX1/2R antagonists promotes sleep in animals and humans. These findings suggest the potential application of similar compounds in treating sleep disorders (Dugovic et al., 2009).

Anticancer Agents

Compounds with a 2-oxoquinoline structure have been evaluated for antitumor activities against various cancer cell lines, showing moderate to high levels of antitumor activities. This indicates a potential application in designing new anticancer agents (Fang et al., 2016).

AMPA Receptor Antagonists

The effects of non-competitive AMPA receptor antagonists have been studied in animal models of epilepsy, indicating potential applications in understanding and treating absence epilepsy (Citraro et al., 2006).

P-glycoprotein Inhibition

HM-30181, a new P-glycoprotein inhibitor with structural similarities, has been studied for its metabolism in rats. Such inhibitors are crucial in overcoming drug resistance in cancer therapy, indicating potential applications in enhancing the efficacy of anticancer drugs (Paek et al., 2006).

Antimicrobial Agents

New quinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting applications in developing new antimicrobial compounds (Desai et al., 2007).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-N'-(3,4-dimethoxyphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4S/c1-31-22-8-7-20(13-23(22)32-2)27-25(30)24(29)26-14-21(19-10-12-33-16-19)28-11-9-17-5-3-4-6-18(17)15-28/h3-8,10,12-13,16,21H,9,11,14-15H2,1-2H3,(H,26,29)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFNHNWNQEBXXRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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